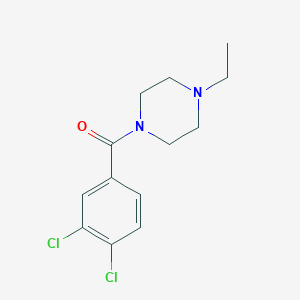![molecular formula C15H22N2O B505743 N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide CAS No. 797777-96-9](/img/structure/B505743.png)
N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide typically involves the reaction of 4-(4-methylpiperidin-1-yl)aniline with propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors.
Medicine: Investigated for potential analgesic properties due to its structural similarity to fentanyl analogues.
Mecanismo De Acción
The mechanism of action of N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide is not fully understood. due to its structural similarity to fentanyl analogues, it is believed to interact with opioid receptors in the central nervous system. This interaction likely involves binding to the μ-opioid receptor, leading to analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: A potent synthetic opioid used for pain management.
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide: Another fentanyl analogue with similar properties.
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide: A structurally related compound with variations in the alkyl chain.
Uniqueness
N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct pharmacological properties compared to other fentanyl analogues .
Propiedades
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-15(18)16-13-4-6-14(7-5-13)17-10-8-12(2)9-11-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGGFIVADCVCCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCC(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[4-(2-Chlorophenyl)-5-methyl-3-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B505661.png)


![1-(2,3-Dimethylphenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B505664.png)
![2-(2-Fluorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B505666.png)
![2-(3,4-Dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B505667.png)

![N,N-dibutyl-2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B505672.png)
![1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[(2,2,4-trimethyl-1H-quinolin-6-yl)oxy]ethanone](/img/structure/B505674.png)

![N-(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B505676.png)
![5,5-Dimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B505677.png)
![N-(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B505678.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B505682.png)
